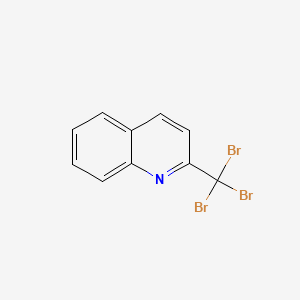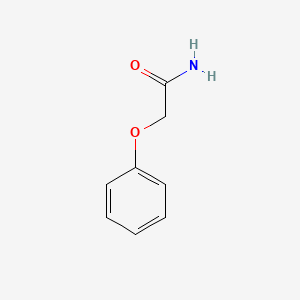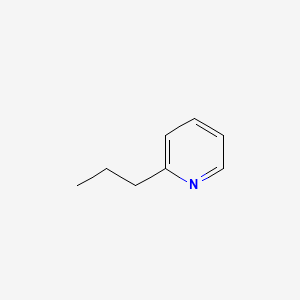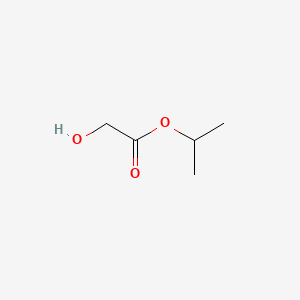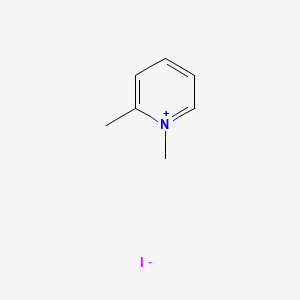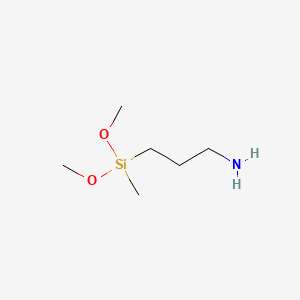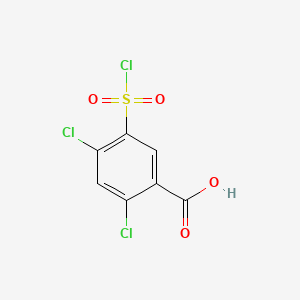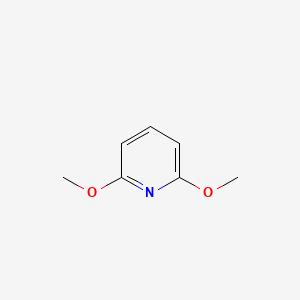
2,6-Dimethoxypyridine
概要
説明
2,6-Dimethoxypyridine is a chemical compound that is part of a broader class of pyridine derivatives. These derivatives are characterized by the presence of methoxy groups attached to the pyridine ring, which can significantly alter the chemical and physical properties of the molecule. The presence of substituents on the pyridine ring can influence the reactivity and interaction with other molecules, making these compounds of interest in various chemical syntheses and applications .
Synthesis Analysis
The synthesis of pyridine derivatives can involve various strategies. For instance, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which are related to 2,6-dimethoxypyridine, includes a low-temperature aryl bromide-to-alcohol conversion . Another synthesis method for a pyridine-containing aromatic dianhydride monomer involves the nitro displacement of 4-nitrophthalonitrile by the phenoxide ion of a bis(hydroxybenzoyl)pyridine, followed by acidic hydrolysis and cyclodehydration . These methods highlight the versatility in synthesizing pyridine derivatives, which can be tailored to introduce various functional groups and structural modifications.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, with the potential for intramolecular and intermolecular hydrogen bonding. For example, pyridine-2,6-dicarboxamide demonstrates a strong hydrogen bonding network both in the solid state and in solution . The presence of substituents such as methoxy groups can influence the overall molecular conformation and the potential for hydrogen bonding, which is crucial for the stability and reactivity of the molecule.
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions. The reactivity of these compounds can be explored through studies such as the kinetics of radical-initiated autoxidations, which can reveal the antioxidant properties of certain pyridine derivatives . Additionally, the acylation of pyridine derivatives can lead to the formation of fullerene derivatives, indicating the potential for these compounds to participate in complex organic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the basicity of pyridinols can approach physiological pH with increasing electron density in the ring . The solubility, thermal stability, and mechanical properties of polyimides derived from pyridine-containing monomers can vary significantly, with some demonstrating good solubility in aprotic solvents and excellent thermal stability . The presence of methoxy groups can also affect the vibrational spectra and crystal structure of these compounds, as seen in the case of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine .
科学的研究の応用
Synthesis of Complex Compounds
2,6-Dimethoxypyridine has been used in the synthesis of various complex compounds. For example, it was a key starting material in the synthesis of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl. This process involved multiple steps, including bromination, electrophilic substitution, and oxidation, showcasing the reactivity and utility of 2,6-dimethoxypyridine in complex organic syntheses (Chen Yu-yan, 2004).
Metal Complexes and Biological Studies
The compound has also been significant in forming various metal complexes. For instance, 2,6-dimethoxypyridine-3-carboxylato ligand was used to create different metal complexes with titanium(IV), tin(IV), and gallium(III). These complexes were characterized spectroscopically and structurally and were tested for cytotoxic activity against several tumor cell lines. This highlights its potential in medicinal chemistry and cancer research (Gómez‐Ruiz et al., 2011).
Enzymatic Activity and Antioxidant Synthesis
2,6-Dimethoxypyridine has been utilized to study the enzymatic activity of various microbial blue multicopper proteins. It served as a substrate for enzymes like laccase, highlighting its role in enzymology and biochemistry studies (Solano et al., 2001). Additionally, its enzymatic modification was explored to synthesize dimers with high antioxidant capacity, demonstrating its potential in creating bioactive compounds with enhanced antioxidant properties (Adelakun et al., 2012).
Solar Cell Technology
In the field of solar cell technology, 2,6-dimethoxypyridine has been used for interface chemistry engineering in the fabrication of perovskite solar cells. It served dual functions of surface passivation and n-doping, significantly improving the performance and reproducibility of these solar cells (Jiang et al., 2017).
Safety And Hazards
将来の方向性
While specific future directions for 2,6-Dimethoxypyridine were not found in the search results, it’s worth noting that it has been used in the fabrication of high-efficiency planar perovskite solar cells . This suggests potential future applications in the field of renewable energy.
Relevant Papers One relevant paper discusses the use of 2,6-Dimethoxypyridine for interface chemistry engineering to fabricate reproducible high-efficiency planar perovskite solar cells . The paper reports that 2,6-Dimethoxypyridine serves dual functions: as a Lewis base enabling surface passivation of Lewis acid traps (e.g., under-coordinated Pb ions) without corroding the perovskite; and as a chemical dopant for [6,6]-phenyl-C61-butyric acid methyl ester (PC61BM) to improve its conductivity and mobility for efficient electron extraction and transport .
特性
IUPAC Name |
2,6-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-9-6-4-3-5-7(8-6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTGEEMBZJBBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871156 | |
| Record name | 2,6-Dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxypyridine | |
CAS RN |
6231-18-1 | |
| Record name | 2,6-Dimethoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6231-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethoxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006231181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



